Endrin delta ketone
Description
Contextualizing Endrin (B86629) Delta Ketone as an Endrin Transformation Product
Endrin delta-ketone, also scientifically referred to as delta-ketoendrin, is a primary transformation product of the insecticide endrin. epa.govinchem.org It is not a commercial product itself but forms in the environment through the alteration of endrin. cdc.gov The principal pathway for its formation is the photochemical isomerization of endrin when exposed to sunlight or other sources of ultraviolet (UV) radiation. inchem.orgcdc.govinchem.org This process involves a molecular rearrangement of the endrin structure into the more stable ketone form. inchem.orgwho.int
Several factors and conditions influence the transformation of endrin into endrin delta-ketone. Research has shown that this conversion occurs on various surfaces and in different media. For instance, thin layers of solid endrin on glass surfaces will isomerize to endrin delta-ketone upon exposure to sunlight. epa.gov This photoisomerization is also expected to occur when endrin is released into surface waters. cdc.gov In addition to photodecomposition, thermal and microbial processes can also yield endrin delta-ketone. Heating endrin to temperatures above 200°C results in its rearrangement to the less insecticidally active delta-ketoendrin. inchem.orginchem.orgpic.int Furthermore, microbial transformation, particularly by fungi and bacteria under anaerobic (low-oxygen) conditions, leads to the formation of the same ketone product. inchem.orgpic.intwho.int
The rate of this transformation has been quantified in various studies. In intense summer sunlight, approximately 50% of endrin can be isomerized to delta-ketoendrin within about seven days. inchem.orgpic.intwho.int Other studies have noted a half-life for this photochemical isomerization of 5 to 9 days under similar conditions. cdc.govcdc.gov Laboratory experiments on the photodegradation of solid endrin reported a half-life of 20 to 40 hours. epa.govcdc.gov Besides endrin delta-ketone, a minor amount of endrin aldehyde is also formed during these transformation processes. epa.govinchem.org
Table 1: Formation Pathways of Endrin Delta-Ketone from Endrin
| Transformation Process | Conditions | Noted Half-Life / Conversion Rate | Reference |
|---|---|---|---|
| Photochemical Isomerization | Sunlight / UV Radiation | 50% conversion in 7 days in intense summer sun. | inchem.orgwho.int |
| Photochemical Isomerization | Sunlight (Seasonal Studies) | 5-9 days | cdc.govcdc.gov |
| Photodegradation | Laboratory (Solid Endrin) | 20-40 hours | epa.govcdc.gov |
| Thermal Rearrangement | Heating above 200°C | Not specified | inchem.orginchem.org |
| Microbial Transformation | Anaerobic conditions (Fungi, Bacteria) | Not specified | inchem.orgwho.int |
Historical Research on Endrin and Related Environmental Contaminants
Endrin was first produced in 1950 and saw use as a broad-spectrum insecticide, avicide (for controlling birds), and rodenticide beginning in the 1950s. inchem.orgwikipedia.orgpops.int It was primarily used on crops like cotton, maize, sugar cane, and rice. inchem.orginchem.org Technical grade endrin was not pure, containing impurities such as dieldrin (B1670511), aldrin, isodrin, and small amounts of endrin delta-ketone (referred to as endrin half-cage ketone) and endrin aldehyde. inchem.orgpic.int
The widespread use of organochlorine pesticides like endrin, aldrin, and dieldrin led to growing concerns about their environmental impact. Research from the 1970s onwards focused on their persistence in the environment, with studies indicating that endrin can remain in soil for more than 10 years. epa.govwikipedia.orgepa.gov This persistence, combined with its toxicity, led to severe restrictions and bans in many countries starting in the early 1970s, culminating in a ban in the United States in 1986. epa.govwikipedia.orgepa.gov
The development of advanced analytical methods, particularly gas chromatography, was a critical step in historical environmental research. inchem.org These techniques allowed scientists to detect and quantify trace amounts of endrin and its transformation products, including endrin delta-ketone, in various environmental samples like soil, water, sediment, and biota. inchem.orgresearchgate.net Research has confirmed the presence of endrin transformation products, including the ketone, in plants grown in soil that had been treated with endrin as many as 16 years prior. cdc.govnih.govcdc.gov Endrin and its associated compounds have been identified at numerous hazardous waste sites targeted for cleanup. For example, endrin ketone has been found at 37 or more of the National Priorities List (NPL) sites in the United States. epa.gov
Academic Significance of Endrin Delta Ketone in Persistent Organic Pollutant Studies
Endrin is internationally recognized as a persistent organic pollutant (POP) and is one of the 12 initial chemicals listed under the Stockholm Convention, a global treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.orghealthandenvironment.org POPs are characterized by their resistance to degradation, potential for bioaccumulation, and capacity for long-range environmental transport. pops.inthealthandenvironment.org
The academic significance of endrin delta-ketone is directly tied to its status as a stable and persistent transformation product of a major POP. ontosight.ai Its detection in the environment serves as a chemical footprint of past endrin use and provides a means to trace the environmental fate of the parent compound. nih.gov The high stability of the endrin delta-ketone structure contributes to its own persistence in the environment. ontosight.ai
Structure
3D Structure
Properties
CAS No. |
18907-15-8 |
|---|---|
Molecular Formula |
C12H8Cl6O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(1R,2S,3S,6S,7R,8S)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)7-4-1-3(2-5(4)19)6(7)10(8,15)12(11,17)18/h3-4,6-7H,1-2H2/t3-,4+,6+,7-,10-,11+/m0/s1 |
InChI Key |
WGDFXKOCGPJSKU-VLEJLOKKSA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1[C@H]3[C@@H]2[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2CC(=O)C1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Formation Pathways and Degradation Dynamics of Endrin Delta Ketone
Abiotic Transformation Mechanisms of Endrin (B86629) to Endrin Delta Ketone
Abiotic processes, driven by environmental energy sources such as light and heat, as well as chemical conditions, play a significant role in the isomerization of endrin.
The exposure of endrin to sunlight and ultraviolet (UV) radiation is a primary pathway for its conversion to this compound. epa.gov This photochemical isomerization has been observed upon exposing thin layers of solid endrin to sunlight. epa.govcdc.govnih.gov The reaction primarily yields the pentacyclic ketone, with minor amounts of endrin aldehyde also forming. epa.govnih.gov
Studies have quantified the rate of this conversion. Under intense summer sunlight, approximately 50% of endrin isomerizes to the ketone within a period of 7 (± 2) days. inchem.orgwho.int Seasonal studies indicated a half-life of 5 to 9 days under these conditions, with complete conversion to the ketone occurring in 15 to 19 days. cdc.govnih.gov Laboratory experiments using artificial UV light sources (e.g., a 2537-Å germicidal lamp) have shown faster degradation rates. epa.gov Exposure for 48 hours resulted in a 37% yield of the ketone and a 9% yield of the aldehyde. inchem.orgepa.gov The photochemical products are considered important terminal residues and have been detected on crops like cotton, cabbage, and apples after endrin application. inchem.orgwho.int
Table 1: Photochemical Conversion of Endrin to this compound
| Condition | Product(s) | Half-Life / Yield | Source |
|---|---|---|---|
| Intense Summer Sunlight | This compound | 5-9 days (half-life) | cdc.govnih.gov |
| Intense Summer Sunlight | This compound | ~50% isomerization in 7 ± 2 days | inchem.orgwho.int |
| UV Light (2537-Å lamp, 48 hrs) | This compound, Endrin aldehyde | 37% (ketone), 9% (aldehyde) | epa.gov |
Heat is another significant factor that can catalyze the molecular rearrangement of endrin to this compound. epa.gov This isomerization occurs when endrin is heated to temperatures above 200°C. inchem.orgwho.int For instance, at 230°C, a temperature that can be reached during gas-liquid chromatography, endrin isomerizes to form this compound and an aldehyde. inchem.orgwho.int A minor product of this thermal rearrangement is an isomeric alcohol. inchem.orgwho.int
Endrin is chemically unstable in the presence of strong acids and acidic conditions, which can catalyze its rearrangement to this compound. inchem.orgwho.intnih.gov In an acid-catalyzed rearrangement, the process is thought to involve the opening of the oxirane (epoxide) ring on the endrin molecule, leading to bond formation that results in the stable pentacyclic ketone structure. epa.gov
Biotic Transformation Mechanisms Leading to this compound
Biological processes, particularly the action of microorganisms, contribute to the transformation of endrin in the environment.
The degradation of endrin by microorganisms is a recognized environmental fate process. inchem.orgwho.intepa.gov This biodegradation is particularly noted to occur under anaerobic (low oxygen) conditions, which can be accelerated by environmental factors like flooding. inchem.orgwho.int In various soil and microbial culture studies, this compound has been identified as a major transformation product of endrin's microbial degradation. inchem.orgwho.int
Research has identified several types of microorganisms capable of transforming endrin. The biodegradation is facilitated by various fungi and bacteria. inchem.orgwho.int Genera that have been specifically noted for their role in this process include Trichoderma, Pseudomonas, and Bacillus. inchem.orgwho.int
In one screening study, about 150 microbial isolates from different soil samples were tested for their ability to degrade endrin. Of these, 25 isolates were found to be active. inchem.orgwho.int While at least seven different metabolites were identified across these active microorganisms, the conversion of endrin into the ketoendrin was reported as a common transformation pathway. inchem.orgwho.int
Table 2: Microbial Genera Involved in Endrin Transformation
| Microbial Type | Identified Genera | Primary Transformation Product | Source |
|---|---|---|---|
| Fungi | Trichoderma | This compound | inchem.orgwho.int |
| Bacteria | Pseudomonas | This compound | inchem.orgwho.int |
| Bacteria | Bacillus | This compound | inchem.orgwho.int |
Influence of Environmental Conditions on Biotic Transformation Rates
The biotic transformation of the organochlorine insecticide endrin into its primary metabolite, endrin delta-ketone, is a process significantly governed by the surrounding environmental conditions. The rate and extent of this conversion, primarily driven by microbial activity, are dictated by a complex interplay of factors including soil composition, moisture levels, oxygen availability, and the presence of specific microbial populations and plants.
Microbial degradation of endrin to endrin delta-ketone is known to occur through the action of various soil fungi and bacteria. inchem.orgwho.int Research has identified several microbial species, including those from the genera Trichoderma, Pseudomonas, and Bacillus, as being capable of facilitating this transformation. inchem.org In one laboratory study, 20 different isolates of soil organisms were found to biodegrade endrin under aerobic conditions. nih.gov However, the efficiency of these microbial populations is heavily dependent on the physical and chemical characteristics of their habitat.
Soil Composition and Organic Matter
Soil type and its organic matter content are critical determinants of endrin's persistence and transformation. Soils with a high content of organic matter tend to retain endrin more strongly, which can increase its persistence. inchem.orgwho.int Conversely, some studies suggest that the addition of organic materials can stimulate microbial activity and accelerate degradation. For instance, the addition of rice straw to soil was found to approximately double the rate of endrin's biodegradation. nih.gov The relationship between organic content and persistence can be complex and influenced by other local conditions. epa.gov
Transformation rates also vary with soil pH. One study comparing a Lakeland sandy loam (pH 6.4) with a more acidic variant (pH 4.2) found that under certain conditions, more significant transformation to endrin delta-ketone and endrin aldehyde occurred in the more acidic soil. epa.gov
Moisture Content and Aeration
The availability of water and oxygen are pivotal factors influencing the metabolic pathways of soil microorganisms. The biotic transformation of endrin to endrin delta-ketone occurs notably under anaerobic (low-oxygen) conditions. inchem.orgwho.intinchem.org Conditions such as flooding and increased soil depth, which promote anaerobiosis, have been shown to accelerate the microbial degradation of endrin. who.int
Conversely, drier conditions can impede transformation. A study on clay soil under controlled aerobic conditions reported slower degradation rates in soils with the lowest moisture content. nih.gov The half-disappearance times for endrin were observed to vary from less than 20 days under optimal conditions to about 80 days under less favorable ones. nih.gov
The following table, derived from a study by W. D. Guenzi et al., illustrates the effect of different soil and water management practices on the persistence of endrin over 22 weeks. The increased degradation under flooded conditions, especially when combined with the presence of alfalfa, highlights the importance of anaerobic environments and organic matter in accelerating the transformation process.
Table 1: Concentration of Endrin Under Different Soil Conditions Over Time
| Weeks | 2.5 cm water/week (ppm) | 2.5 cm water/week, mixed (ppm) | Flooded (ppm) | 2.5 cm water/week + Alfalfa (ppm) | Flooded + Alfalfa (ppm) |
|---|---|---|---|---|---|
| 0 | 25 | 25 | 25 | 25 | 25 |
| 2 | 20.4 | 21.9 | 20.0 | 20.5 | 19.4 |
| 6 | 19.5 | 20.5 | 20.9 | 19.3 | 18.6 |
| 10 | 19.8 | 19.5 | 20.3 | 20.2 | 17.1 |
| 14 | 20.1 | 19.9 | 20.7 | 19.4 | 15.5 |
| 18 | 20.5 | 21.0 | 18.9 | 20.7 | 14.1 |
| 22 | 19.2 | 19.9 | 19.1 | 19.9 | 14.6 |
Data sourced from a study by W. D. Guenzi et al., as cited in the EPA's "Reviews of the Environmental Effects of Pollutants: XIII, Endrin". epa.gov
Influence of Plants
The presence of vegetation can also influence the transformation of endrin. Plants can affect soil microbial communities and soil conditions, and they can also absorb, translocate, and metabolize endrin and its transformation products. epa.gov A study investigating endrin transformation in soil with and without soybean plants found that in the absence of the plants, no degradation was detected in a soil with a pH of 6.4. epa.gov However, some transformation did occur in a more acidic soil (pH 4.2) even without the plants, suggesting a complex interaction between soil pH, microbial activity, and vegetation. epa.gov
The following table summarizes findings on the transformation of endrin in different soil types and conditions after a 75-day incubation period, demonstrating the influence of soil acidity and moisture.
Table 2: Endrin Transformation in Different Soil Types After 75 Days
| Soil Type | Moisture State | Endrin Recovered (%) | Endrin Transformed (%) | Major Transformation Product |
|---|---|---|---|---|
| Lakeland sandy loam (pH 6.4) | Dry | 99 | 1 | None Detected |
| Lakeland sandy loam (pH 6.4) | Moist | 100 | 0 | None Detected |
| Acid Lakeland sandy loam (pH 4.2) | Dry | 71 | 29 | Endrin ketone |
| Acid Lakeland sandy loam (pH 4.2) | Moist | 100 | 0 | None Detected |
Data adapted from a study cited in the EPA's "Reviews of the Environmental Effects of Pollutants: XIII, Endrin". epa.gov
Environmental Occurrence and Distribution Patterns of Endrin Delta Ketone
Occurrence and Concentration Levels in Terrestrial Environments
The persistence of endrin (B86629) in soil, with a half-life that can extend up to 14 years, contributes to the long-term presence of its degradation products, including endrin delta-ketone. cdc.govepa.govcdc.gov
Although the use of endrin has been discontinued (B1498344) for decades, its residues and transformation products like endrin delta-ketone can still be found in agricultural soils. cdc.govmdpi.com Studies have shown that endrin transformation products, including the ketone form, can be detected in plants grown in soils that were treated with endrin at least 16 years prior. cdc.govnih.gov The conversion of endrin to endrin aldehyde and endrin ketone is a known degradation pathway in soil environments. mdpi.comresearchgate.net
A study in Tanzania investigating organochlorine pesticide residues in agricultural soils found that endrin ketone was one of the most frequently detected pesticide residues. researchgate.net The highest concentration in this study was observed in a soil sample from a maize crop. researchgate.net
Endrin delta-ketone has been identified at a significant number of hazardous waste sites. According to the Agency for Toxic Substances and Disease Registry (ATSDR), endrin and its transformation products, including endrin ketone, have been found in at least 176 of the 1,867 hazardous waste sites on the EPA's National Priorities List (NPL). cdc.govnih.govcdc.gov Specifically, endrin ketone has been detected at 37 of the NPL sites. epa.gov It is important to note that the number of sites evaluated for endrin ketone is not fully known, suggesting the potential for wider distribution. epa.gov The detection of endrin ketone in leachate and groundwater at some of these sites indicates a degree of mobility in certain soil types. epa.gov
Data from NPL sites show the geometric mean concentration of endrin in soil to be 1,160 ppb. cdc.gov While specific data for endrin delta-ketone concentrations across all sites is not available, its presence is a noted concern. nih.govepa.gov
Table 1: Detection of Endrin and its Transformation Products at NPL Sites
| Substance | Number of NPL Sites Detected At |
|---|---|
| Endrin, Endrin Aldehyde, or Endrin Ketone | 176 |
| Endrin | 120 |
Source: ATSDR, 2019 cdc.govnih.gov
Endrin and its transformation products exhibit strong sorption to soil particles, which generally limits their mobility. cdc.govepa.govcdc.gov Endrin ketone is predicted to be virtually immobile in most soil environments. epa.gov However, its detection in groundwater at some hazardous waste sites suggests that under certain conditions, such as the presence of organic solvents, its migration may be enhanced. cdc.govepa.gov The persistence of endrin in soil is influenced by factors such as organic matter content, with higher retention in soils rich in organic matter. inchem.org
Distribution in Aquatic Environments
The release of endrin into aquatic systems has historically occurred through runoff from agricultural lands. inchem.orgepa.gov Once in the water, it tends to adsorb to sediments. epa.gov
The detection of endrin in surface water is relatively infrequent and typically at low concentrations. who.intepa.gov A study conducted in Oklahoma demonstrated that endrin could be released into surface water from farmland soils previously treated with the pesticide. nih.gov While direct data on endrin delta-ketone concentrations in surface water is limited, the potential for its release from contaminated soils and hazardous waste sites exists. nih.gov In a national monitoring program in the U.S. from 1976-1980, endrin was found in only 0.1% of surface water samples, with a maximum concentration of 0.04 µg/L. who.int
Due to its tendency to adsorb to particulate matter, endrin and its degradation products are often found in the sediment of aquatic environments. epa.gov Sediments can act as a long-term sink and a potential source of these compounds. A study of the Densu River Basin in Ghana detected endrin and its metabolites, including endrin ketone, in sediment samples. researchgate.net The mean concentration of endrin in the sediment was 0.030 μg/kg dry weight. researchgate.net Another study in the Shatt Al-Arab River also reported the presence of endrin ketone in surface sediments. researchgate.net
Data compiled by the EPA from 2016 to 2020 showed endrin was detected in 42 of 973 sediment data points, with concentrations ranging from 0.52 to 16.24 μg/kg. nih.gov No information was found in the available literature on the specific levels of endrin ketone in sediment or soil in this particular dataset. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Aldrin |
| Dieldrin (B1670511) |
| Endosulfan |
| Endrin |
| Endrin aldehyde |
| Endrin delta-ketone |
| Heptachlor |
| Heptachloronorbornadiene |
| Heptachloronorborene |
Limited Mobility and Detection in Groundwater and Leachate
Endrin delta ketone is predicted to be virtually immobile in soils and sediments. epa.gov This is due to its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), which ranges from 5,500 to 90,000, indicating it will be virtually immobile in soil and sediments. cdc.gov However, despite this predicted immobility, this compound has been detected in groundwater and leachate samples at some hazardous waste sites, suggesting that some limited mobility can occur in certain soil types. epa.gov
For instance, endrin ketone has been found in at least 37 of the former or current National Priorities List (NPL) hazardous waste sites. epa.gov The detection of endrin ketone in these locations indicates that, under specific conditions, it can migrate from the soil and contaminate groundwater. epa.govcdc.gov One study of a landfill leachate in Al Amirat found that while many organochlorine pesticides were below the detection limit, endrin aldehyde was one of the most abundant, though endrin ketone itself was not detected. researchgate.net This suggests that the presence and mobility of endrin transformation products can be variable.
Atmospheric Presence and Potential for Long-Range Transport
The parent compound, endrin, can enter the atmosphere through volatilization after application, and as vapor from manufacturing plants. inchem.org Endrin and its transformation products, including this compound, can also be released into the atmosphere from hazardous waste sites. cdc.govnih.gov
Once in the atmosphere, these compounds can be transported over long distances. frontiersin.orgmdpi.com Photochemical isomerization of endrin to this compound occurs in the atmosphere when solid endrin is exposed to sunlight. nih.gov This process has a half-life of 5 to 9 days in intense summer sunlight, with complete conversion to the pentacyclic ketone in 15 to 19 days. nih.gov This atmospheric transformation is a significant pathway for the formation of this compound in the environment. inchem.org The presence of dieldrin, a related compound, in areas where it was never used is evidence of the long-range atmospheric transport of these types of pesticides. frontiersin.org
Bioaccumulation and Biomagnification Trends in Environmental Biota
Endrin and its metabolites, including this compound, are lipophilic, meaning they are soluble in fats. wikipedia.orgontosight.ai This property leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. wikipedia.orgontosight.ai As these compounds move up the food chain, their concentration increases at each trophic level, a phenomenon called biomagnification. ontosight.ai
Due to its persistence and potential to bioconcentrate, there has been ongoing concern about the levels of endrin and its metabolites in aquatic life. cdc.govnih.gov Endrin has been shown to significantly bioaccumulate in a variety of aquatic organisms. epa.gov
Research has indicated that this compound can be taken up by aquatic organisms. Based on an estimated bioconcentration factor (BCF) of 3,500, endrin ketone is likely removed from water through bioconcentration in aquatic organisms. cdc.gov Studies have detected endrin and its metabolites in various aquatic species:
Fish: In a national study in the United States, endrin was found in fish at 11% of the 362 sites surveyed. epa.gov A study in Egypt detected endrin ketone in crabs. ekb.eg Another study on the Lekki Lagoon in Nigeria found endrin ketone in the liver of snakehead fish, although it was not detected in the intestine. scielo.br
Shellfish: A study of seafood from Southern China detected endrin ketone in 18.9% of samples, with notable occurrences in certain shellfish species. oup.com
Snails: While specific data on this compound in snails is limited, the pouch snail has been noted to have the highest BCF for the parent compound endrin, suggesting it could be an environmental indicator for contamination. epa.gov
The following table summarizes findings on the detection of endrin and its metabolites in various aquatic organisms.
| Organism | Compound Detected | Location of Study | Key Findings |
| Fish | Endrin | United States (National Study) | Detected in fish at 11% of 362 sites. epa.gov |
| Crabs | Endrin Ketone | Egypt | Detected in crab samples. ekb.eg |
| Snakehead Fish | Endrin Ketone | Lekki Lagoon, Nigeria | Bioaccumulated in the liver. scielo.br |
| Shellfish | Endrin Ketone | Southern China | Detected in 18.9% of seafood samples. oup.com |
Endrin and its transformation products, including this compound, can be taken up by plants from contaminated soil. cdc.govnih.gov Research has shown that endrin ketone can be found on cotton plants and the leaves of cabbage and apples after the application of endrin. inchem.org
Significant concentrations of endrin transformation products, including endrin ketone, have been detected in a variety of plants grown in soil that had been treated with endrin as long as 16 years prior to planting. cdc.govnih.gov This indicates a significant uptake of these compounds by plants and their persistence in the soil and plant tissues. cdc.govnih.gov A study on land that had been raised with dredged sediment from near a pesticide manufacturing plant found that while endrin was present in the soil, the concentration in most crops was low, with the exception of carrots which had higher levels. inchem.orgwho.int
Environmental Fate and Transport Processes of Endrin Delta Ketone
Persistence and Environmental Half-life Dynamics
The persistence of a chemical compound in the environment is a key determinant of its potential for long-term exposure and ecological effects. It is governed by its stability and the rates at which it is broken down by various biotic and abiotic processes.
Comprehensive studies detailing the transformation and degradation of endrin (B86629) delta-ketone in soil and sediment are notably absent in the available scientific literature. cdc.gov While research has documented the decomposition of the parent compound, endrin, on air-dried soils to form endrin aldehyde and endrin delta-ketone, the subsequent fate of the ketone is not well-defined. epa.gov The parent compound, endrin, is known to be highly persistent in soil, with an estimated half-life of approximately 14 years. cdc.gov However, specific degradation rates or half-life values for endrin delta-ketone in various soil types have not been established. The presence of endrin transformation products, including the ketone, has been detected in plants grown in soils treated with endrin as long as 16 years prior to planting, suggesting significant persistence of these compounds. cdc.gov
Similar to the situation in soil, there is a lack of information regarding the transformation and degradation processes of endrin delta-ketone in water. cdc.gov For the parent compound, endrin, hydrolysis is not considered a significant degradation pathway, with an estimated half-life greater than four years. cdc.gov While microorganisms in some aquatic systems can metabolize endrin, specific studies on the biodegradation of endrin delta-ketone are not available. The stability of the ketone structure suggests that, like its parent compound, it is likely resistant to rapid degradation in aqueous environments, but empirical data on its hydrolysis and biodegradation rates are required for confirmation.
Mobility and Partitioning Characteristics within Environmental Phases
The movement of a compound through the environment is dictated by its physical and chemical properties, which influence how it partitions between soil, water, and air.
Endrin delta-ketone is characterized by its strong affinity for soil and sediment, which severely restricts its mobility. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is a measure of a chemical's tendency to bind to organic matter in soil. Based on an estimated octanol-water partition coefficient (log Kow) of 4.99, the Koc value for endrin delta-ketone is estimated to be in the range of 5,500 to 90,000. cdc.gov According to classification schemes, Koc values of this magnitude indicate that the compound will be virtually immobile in soil and sediment. cdc.gov This strong adsorption means the compound is likely to remain in the upper layers of the soil and not leach into groundwater.
| Parameter | Estimated Value | Implication |
|---|---|---|
| Log Kow | 4.99 | High potential for sorption to organic matter |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 5,500 - 90,000 | Virtually immobile in soil and sediment |
The primary factor limiting the migration of endrin delta-ketone is its high Koc value, indicating strong binding to the organic carbon fraction of soil. cdc.gov Consequently, soils with higher organic matter content would be expected to retain the compound more effectively than soils with low organic content, such as sandy soils.
Despite its general immobility, the detection of endrin delta-ketone in some groundwater and leachate samples from hazardous waste sites suggests that migration is possible under specific circumstances. epa.gov The presence of co-contaminants, such as organic solvents from industrial waste, can increase the mobility of strongly sorbed compounds like endrin delta-ketone by altering soil structure or competing for binding sites. cdc.gov Therefore, while widespread leaching is not anticipated, localized migration to groundwater could occur in heavily contaminated areas or in soils with very low organic matter. epa.gov
Volatilization Potential from Water and Soil Surfaces
Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. It is influenced by a compound's vapor pressure and its Henry's Law constant.
The potential for endrin delta-ketone to volatilize from water is considered to be very low. This is based on its estimated Henry's Law constant of 2.02 x 10⁻⁸ atm-m³/mol. cdc.govcdc.gov This value indicates that the compound has a strong preference for remaining in the aqueous phase rather than partitioning into the air. cdc.gov
Specific experimental data on the vapor pressure of endrin delta-ketone is not available, which makes direct assessment of its volatilization from soil surfaces challenging. cdc.govnih.gov However, the parent compound, endrin, has a very low vapor pressure (2.0 x 10⁻⁷ mmHg), and its volatilization from soil is reported to be minimal and not enhanced by rainfall. cdc.gov Given the structural similarity and the low Henry's Law constant of endrin delta-ketone, its volatilization potential from soil is also expected to be negligible.
| Parameter | Estimated/Reported Value | Implication |
|---|---|---|
| Henry's Law Constant | 2.02 x 10⁻⁸ atm-m³/mol | Will not volatilize from water cdc.gov |
| Vapor Pressure | No data available | Expected to be very low, limiting volatilization from soil |
Dissipation Mechanisms and Environmental Cycling of Endrin Delta-Ketone
Endrin delta-ketone is not a commercial product but rather a persistent transformation product of the insecticide endrin. cdc.govnih.gov Its presence and behavior in the environment are intrinsically linked to the dissipation of the parent compound. The formation and subsequent cycling of endrin delta-ketone are governed by several key physical, chemical, and biological processes.
The primary dissipation mechanisms leading to the formation of endrin delta-ketone from endrin include photodegradation, microbial transformation, and thermal decomposition. wikipedia.orginchem.orginchem.org Once formed, its environmental cycling is characterized by its persistence and distribution across various environmental compartments.
Photodegradation (Photoisomerization)
The most significant pathway for the formation of endrin delta-ketone in the environment is the photoisomerization of endrin upon exposure to sunlight. epa.gov When thin layers of solid endrin on surfaces are exposed to sunlight or ultraviolet (UV) radiation, endrin undergoes a molecular rearrangement to form the more stable pentacyclic ketone, commonly known as endrin delta-ketone or delta-ketoendrin. cdc.govinchem.org Minor amounts of endrin aldehyde are also produced during this process. cdc.gov
The rate of this conversion is influenced by the intensity of sunlight. Studies have shown that in intense summer sunlight, approximately 50% of endrin can be isomerized to endrin delta-ketone within about seven days. wikipedia.orginchem.orgwho.int Seasonal studies indicated that this isomerization of solid endrin on glass would proceed with a half-life of 5 to 9 days in strong summer sunlight, leading to complete conversion in 15 to 19 days. cdc.gov Laboratory experiments on solid endrin have reported a photodegradation half-life of 20–40 hours. cdc.govepa.gov
Table 1: Photodegradation Rates of Endrin to Endrin Delta-Ketone
| Condition | Half-Life | Source |
|---|---|---|
| Intense Summer Sunlight | ~7 days (for 50% isomerization) | wikipedia.orginchem.orgwho.int |
| Solid Endrin on Glass (Intense Summer Sunlight) | 5–9 days | cdc.gov |
| Solid Endrin (Laboratory) | 20–40 hours | cdc.govepa.gov |
Biotransformation
Microbial action is another key mechanism in the formation of endrin delta-ketone. Biodegradation of endrin, particularly under anaerobic (low-oxygen) conditions, can yield endrin delta-ketone as the major transformation product. wikipedia.orginchem.orgwho.int This process is facilitated by various soil fungi and bacteria, such as Trichoderma, Pseudomonas, and Bacillus. inchem.org While endrin itself is highly resistant to biodegradation in soil, with a half-life estimated at around 14 years, the transformation to its ketone isomer is a recognized microbial pathway. cdc.gov
Thermal Decomposition
Exposure to high temperatures can also convert endrin to endrin delta-ketone. When endrin is heated to temperatures above 200°C (392°F), it isomerizes to form endrin delta-ketone and endrin aldehyde. inchem.orginchem.org However, the environmental relevance of this process is likely limited to specific scenarios such as thermal remediation of contaminated sites or accidental fires, rather than being a widespread dissipation mechanism under typical environmental conditions. cdc.gov
Environmental Cycling
Once formed, endrin delta-ketone is a persistent compound. It has been identified along with its parent compound, endrin, and endrin aldehyde at numerous hazardous waste sites. cdc.govcdc.gov The physical and chemical properties of endrin delta-ketone influence its movement and partitioning in the environment.
Soil and Sediment: Like its parent compound, endrin delta-ketone is expected to bind strongly to soil and sediment particles. Endrin has a high adsorption coefficient, making it immobile in soil and unlikely to leach into groundwater. wikipedia.orgepa.gov Endrin delta-ketone can be found in the bottom sediments of water bodies. wikipedia.org Its persistence means it can be detected in soils years after the initial application of endrin. For instance, endrin transformation products, including the ketone, have been found in plants grown in soils treated with endrin at least 16 years prior. cdc.gov
Water: The estimated Henry's Law constant for endrin delta-ketone is very low (2.02 x 10⁻⁸ atm-m³/mole), which indicates that the compound is not likely to volatilize from water surfaces. cdc.gov While information on its degradation in aquatic systems is scarce, its parent compound, endrin, is stable in water and does not readily hydrolyze or biodegrade. cdc.gov
Bioconcentration: There is a potential for endrin delta-ketone to accumulate in living organisms. Based on an estimated logarithm of the octanol-water partition coefficient (log Kow) of 4.99, the bioconcentration factor (BCF) for endrin delta-ketone is estimated to be around 3,500. cdc.gov This value suggests that the compound has a significant potential to be taken up and concentrated in the tissues of aquatic organisms from the surrounding water. cdc.gov
Table 2: Estimated Environmental Fate Properties of Endrin Delta-Ketone
| Property | Estimated Value | Implication | Source |
|---|---|---|---|
| Henry's Law Constant | 2.02 x 10⁻⁸ atm-m³/mole | Will not volatilize from water | cdc.gov |
| Log Kow | 4.99 | High potential for bioconcentration | cdc.gov |
| Bioconcentration Factor (BCF) | 3,500 | May be removed from water via bioconcentration in aquatic organisms | cdc.gov |
Advanced Analytical Methodologies for Environmental Detection and Quantification of Endrin Delta Ketone
Strategic Sample Preparation and Extraction Techniques for Complex Environmental Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of Endrin (B86629) delta-ketone. The primary objective is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental detection. The choice of extraction technique is highly dependent on the sample matrix, with different approaches optimized for food, biota, soil, water, and sediment.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has emerged as a popular and effective technique for the extraction of pesticide residues, including Endrin delta-ketone, from a variety of food and biological samples. researchgate.netnih.govdamanhour.edu.egdntb.gov.uanih.gov This approach typically involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a cleanup step to remove interfering substances. researchgate.netnih.gov
For the analysis of Endrin and its metabolite, δ-keto endrin, in animal-derived food products such as chicken, pork, beef, eggs, and milk, a modified QuEChERS method has been successfully developed. researchgate.netnih.gov This method utilizes acidified acetonitrile (B52724) for extraction, followed by the addition of magnesium sulfate (B86663) and sodium acetate (B1210297) for salting out. researchgate.netnih.gov A subsequent cleanup step employs a dual-layer solid-phase extraction (SPE) cartridge containing graphitized carbon black and primary secondary amine (PSA) sorbents to effectively remove matrix interferences. researchgate.netnih.gov This modified QuEChERS approach has demonstrated excellent recoveries, ranging from 75.63% to 117.92%, with relative standard deviations (RSD) of less than or equal to 8.52% for both analytes across various fatty food matrices. researchgate.netnih.gov
Similarly, the QuEChERS method has been adapted for the analysis of organochlorine pesticides (OCPs), including Endrin delta-ketone, in fish tissues. damanhour.edu.egdntb.gov.uanih.gov In one such application, lyophilized fish samples were extracted with acetonitrile acidified with glacial acetic acid, followed by the addition of magnesium sulfate and sodium chloride. damanhour.edu.eg This method proved effective in detecting Endrin delta-ketone in the muscles of tilapia fish. damanhour.edu.egnih.gov For fatty biological tissues, modifications to the standard QuEChERS protocol, such as a freezing-out step or the use of specific cleanup sorbents, have been proposed to enhance the removal of lipid co-extractives. researchgate.net
The versatility of the QuEChERS method allows for its application to a wide range of food and biota samples, providing a streamlined and efficient workflow for the determination of Endrin delta-ketone residues. The key performance parameters of a modified QuEChERS method for the analysis of Endrin and δ-keto endrin in animal-derived food products are summarized in the table below.
Table 1: Performance of a Modified QuEChERS Method for Endrin and δ-keto Endrin in Animal-Derived Foods
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Coefficient of Determination (R²) | ≥ 0.9960 |
| Recovery Range | 75.63% - 117.92% |
| Relative Standard Deviation (RSD) | ≤ 8.52% |
Data sourced from a study on the analysis of endrin and its metabolite in five animal-derived food products. researchgate.netnih.gov
The extraction of Endrin delta-ketone from environmental matrices such as soil, water, and sediment requires tailored procedures to account for the specific physicochemical properties of each medium.
For soil and sediment , Soxhlet extraction is a commonly employed technique. inchem.orgkemdikbud.go.idresearchgate.netnemi.gov This method involves continuous extraction with a solvent or solvent mixture, such as n-hexane/acetone or dichloromethane, over several hours to ensure the exhaustive removal of the analyte from the solid matrix. kemdikbud.go.idresearchgate.netnemi.gov Following extraction, a cleanup step is typically necessary to remove co-extracted interfering compounds. This can be achieved using techniques like gel permeation chromatography (GPC) or column chromatography with adsorbents such as Florisil, silica (B1680970) gel, or alumina. inchem.orgnemi.govepa.govnih.gov For instance, a method for determining organochlorine pesticides in sediment involved Soxhlet extraction with a benzene (B151609) and hexane (B92381) mixture after acid pretreatment and mixing with silica. inchem.org
For water samples, liquid-liquid extraction (LLE) is a conventional method, often using solvents like methylene (B1212753) chloride or hexane. epa.govugent.be Solid-phase extraction (SPE) has gained popularity as a more efficient and less solvent-intensive alternative. epa.gov SPE cartridges packed with various sorbents can effectively trap Endrin delta-ketone from water samples, which is then eluted with a small volume of an organic solvent. Another technique, solid-phase microextraction (SPME), offers a solvent-free approach where a coated fiber is exposed to the water sample, and the adsorbed analytes are subsequently desorbed directly into the gas chromatograph. researchgate.net A study utilizing SPME with a DVB/CAR/PDMS fiber for the analysis of organochlorine pesticides, including Endrin ketone, in groundwater reported high sensitivity, with quantification limits as low as 1.5 ng L⁻¹. researchgate.net
The selection of the appropriate extraction and cleanup procedure is critical for obtaining reliable and accurate quantitative data for Endrin delta-ketone in diverse environmental compartments.
Chromatographic Separation and Detection Technologies
Following extraction and cleanup, chromatographic techniques are employed for the separation and subsequent detection of Endrin delta-ketone. Gas chromatography (GC) is the most common separation technique for this and other organochlorine pesticides due to their volatility and thermal stability. inchem.orgnews-medical.net
Gas chromatography coupled with a micro-electron capture detector (GC-μECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like Endrin delta-ketone. springernature.comlabrulez.compjoes.com The μECD offers improved sensitivity and a wider linear range compared to traditional electron capture detectors. labrulez.com This makes it particularly well-suited for trace-level analysis of pesticide residues in complex matrices. springernature.comlabrulez.com
The application of GC-μECD has been demonstrated for the determination of Endrin and δ-keto endrin in various food products of animal origin. researchgate.netnih.gov In these studies, the method achieved low limits of detection (LOD) and quantification (LOQ), which were well below the maximum residue limits set by regulatory bodies. researchgate.netnih.gov The high sensitivity of the μECD allows for the detection of Endrin delta-ketone at concentrations relevant to human health and environmental monitoring. pjoes.com
The performance of a GC-μECD system is often validated by assessing parameters such as linearity, recovery, and precision. For instance, a validated method for Endrin and δ-keto endrin in food matrices showed good linearity with coefficients of determination (R²) ≥ 0.9960. researchgate.netnih.gov The use of dual-column GC-μECD systems can further enhance the reliability of the analysis by providing confirmation of the analyte's identity. nih.gov
Table 2: GC-μECD Performance for Endrin Delta Ketone Analysis
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|
| Animal-derived foods | 0.003 mg/kg | 0.01 mg/kg | 75.63 - 117.92 | researchgate.netnih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the confirmation and quantification of Endrin delta-ketone. epa.govvetdergikafkas.org While GC-μECD provides high sensitivity, GC-MS offers superior selectivity and provides structural information, which is crucial for unambiguous identification of the analyte. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical fingerprint.
For enhanced quantitative performance, GC coupled with tandem mass spectrometry (GC-MS/MS) is increasingly being used. thermofisher.comshimadzu.comrestek.com This technique involves the selection of a specific precursor ion of the target analyte, its fragmentation, and the monitoring of a specific product ion. This multiple reaction monitoring (MRM) mode significantly reduces matrix interference and improves the signal-to-noise ratio, allowing for highly sensitive and selective quantification. shimadzu.com
GC-MS and GC-MS/MS methods have been successfully applied to the analysis of Endrin delta-ketone in a variety of matrices, including food, environmental samples, and biological tissues. damanhour.edu.egnih.govnih.govthermofisher.com For example, a GC-ion trap detector (ITD) was used to confirm the presence of Endrin delta-ketone in fish samples. damanhour.edu.egnih.gov In another study, a triple quadrupole GC-MS/MS system was evaluated for the analysis of over 200 pesticides, including Endrin-Ketone, in baby food, demonstrating excellent linearity and sensitivity. thermofisher.com The use of GC-MS as a confirmatory technique is often recommended in regulatory methods to avoid false positives that can occur with more universal detectors like the ECD. epa.gov
The field of analytical chemistry is continuously evolving, with ongoing research focused on developing more advanced and efficient techniques for the analysis of trace contaminants like Endrin delta-ketone. One such advancement is comprehensive two-dimensional gas chromatography (GCxGC). gcms.cz GCxGC utilizes two columns with different separation mechanisms, providing a significant increase in peak capacity and resolving power compared to conventional one-dimensional GC. gcms.cz This is particularly advantageous for the analysis of complex samples where co-elution of analytes and matrix components is a common problem. gcms.cz When coupled with a sensitive detector like an ECD or a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide highly detailed chemical fingerprints of environmental samples. gcms.cz
The combination of these advanced chromatographic and spectroscopic techniques, along with novel sample preparation strategies, will continue to improve our ability to detect and quantify Endrin delta-ketone at ever-lower levels in a wide range of environmental and biological matrices, providing crucial data for risk assessment and environmental management.
Rigorous Method Validation and Quality Assurance Protocols for Environmental Analysis
The validation of analytical methods for this compound is a fundamental requirement for ensuring data quality. This process involves a systematic evaluation of method performance parameters to demonstrate its suitability for the intended purpose. Quality assurance (QA) and quality control (QC) protocols are implemented throughout the analytical workflow to maintain data integrity. A critical QC measure in the analysis of related organochlorine pesticides is monitoring the degradation of endrin to its breakdown products, endrin aldehyde and endrin ketone. epa.govepa.gov According to U.S. EPA methods, if the degradation of endrin exceeds 15%, it indicates a problem with the analytical system's inertness, necessitating corrective action before proceeding with calibration and sample analysis. epa.gov
Method validation for this compound confirms that the chosen analytical procedure is reliable for its intended use. d-nb.info This involves establishing key performance metrics, including linearity, the limit of detection (LOD), and the limit of quantification (LOQ).
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a multi-level calibration curve and assessed by the coefficient of determination (R²). For methods analyzing this compound, linearity is generally considered acceptable when R² is greater than 0.99. researchgate.net Studies using gas chromatography-tandem mass spectrometry (GC-MS/MS) have demonstrated excellent linearity for this compound with R² values of 0.997 and 0.998 across specified concentration ranges. longdom.orgqut.edu.au
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info These values are not fixed; they depend heavily on the sample matrix (e.g., water, soil, biological tissue) and the sensitivity of the analytical instrument. d-nb.inforesearchgate.net For instance, some analytical approaches have noted that this compound may show higher detection limits compared to other organochlorine pesticides in the same analysis. researchgate.net The development of highly sensitive instrumentation has enabled the detection of this compound at parts-per-billion (ng/mL) and even lower levels. longdom.orgqut.edu.au
The following table summarizes linearity and detection limit findings for this compound from various scientific studies.
| Analyte | Matrix | Linearity (R²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Endrin Ketone | - (Standard) | 0.998 | 0.017 ng/mL | 0.046 ng/mL | qut.edu.au |
| Endrin Ketone | Liver | 0.997 | 0.3 ng/g (ppb) | 0.91 ng/g (ppb) | longdom.org |
| Endrin Ketone | Serum | 0.994 | 0.04 ng/g (ppb) | 0.13 ng/g (ppb) | longdom.org |
Recovery experiments are performed to evaluate the accuracy of an analytical method. This is achieved by analyzing a blank sample matrix spiked with a known concentration of this compound and measuring the percentage of the analyte recovered. According to international guidelines, such as those from SANTE, mean recoveries are generally expected to fall within the 70-120% range for acceptable accuracy. eurl-pesticides.eushimadzu.com
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD). For repeatability (RSDr), which assesses precision under the same operating conditions over a short interval, a value of ≤20% is a common acceptance criterion. eurl-pesticides.eushimadzu.com
Studies analyzing a suite of organochlorine pesticides, including endrin ketone, have reported method performance that meets these criteria. One study utilizing solid-phase extraction and comprehensive two-dimensional gas chromatography found recovery values for endrin ketone as high as 117.4%, with RSDs for the group of pesticides ranging from 0.9% to 17.1%. scielo.br Another multi-residue method reported average recoveries between 78% and 117% with an RSD of ≤ 12%. researcher.life
The table below presents findings on recovery and precision for analytical methods that include this compound.
| Analyte Group | Matrix | Spike Levels | Average Recovery (%) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|
| Organochlorine Pesticides (incl. Endrin Ketone) | Surface Water | 0.1, 0.2, 0.3 µg L⁻¹ | 72.6 - 119.7 (117.4 for Endrin Ketone) | 0.9 - 17.1 | scielo.br |
| Organochlorine Pesticides (incl. Endrin Ketone) | Water | 0.02 and 0.1 mg/L | 78 - 117 | ≤ 12 | researcher.life |
| Organochlorine Pesticides (incl. Endrin Ketone) | Oat, Rice, Rye, Wheat | 0.002 - 0.05 mg/kg | 70 - 120 (guideline) | ≤ 20 (guideline) | eurl-pesticides.eu |
| Organochlorine Pesticides (incl. Endrin Ketone) | Liver, Serum | 10, 20, 1000 ng/g | 46.8 - 117 (overall method) | <15 (guideline) | longdom.org |
Inter-laboratory validation, or collaborative studies, represent the highest level of method validation, assessing the reproducibility of a method when performed by different analysts in different laboratories. shimadzu.commdpi.com These studies are essential for standardizing methods for official use, such as those by the U.S. EPA or for monitoring compliance with European regulations. epa.goviteh.ai
While specific collaborative studies focusing solely on this compound are not common, it is frequently included as an analyte in broader multi-residue method validations for organochlorine pesticides. shimadzu.commdpi.com These studies adhere to strict performance guidelines, such as those outlined in the SANTE document, which requires the within-laboratory reproducibility (RSDR) to be ≤20%. shimadzu.com Regulatory frameworks for contaminants in animal feed also establish residue definitions that include the sum of endrin and delta-keto-endrin, necessitating harmonized and validated methods capable of achieving specified LOQs (e.g., 10 ng/g) across different labs. iteh.ai The successful performance of a method in such a study demonstrates its robustness, reliability, and transferability, making it suitable for widespread use in national and international monitoring programs.
Challenges and Innovations in Low-Level Environmental Monitoring
The environmental monitoring of this compound is accompanied by several analytical challenges, primarily stemming from its low concentrations in the environment and the complexity of sample matrices. epa.govnih.gov As a degradation product, it often exists at trace levels, requiring highly sensitive analytical approaches to achieve the necessary low detection limits. epa.govinchem.org The presence of co-extracted interfering compounds from matrices like soil, sediment, and biological tissues can suppress or enhance the analytical signal, leading to inaccurate quantification. epa.govepa.gov Furthermore, ensuring complete chromatographic separation from the parent compound, endrin, and other related transformation products like endrin aldehyde is critical for accurate measurement. epa.gov
To overcome these challenges, significant innovations in analytical chemistry have been adopted.
Advanced Instrumentation: There has been a progressive shift from gas chromatography with electron capture detectors (GC-ECD) to more selective and sensitive mass spectrometry-based techniques. The use of tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRGC/HRMS) provides superior specificity and significantly lower detection limits, which are essential for trace-level analysis. epa.govqut.edu.au
Improved Sample Preparation: Innovations in sample preparation have focused on improving efficiency and recovery while reducing matrix effects. The development and adaptation of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods have streamlined the analysis of pesticides in various matrices. researchgate.net Additionally, the automation of techniques like solid-phase extraction (SPE) has enhanced throughput and reproducibility. thermofisher.com These advancements are critical for the reliable monitoring of this compound, ensuring that environmental assessments are based on accurate and high-quality data.
Environmental Modeling and Predictive Frameworks for Endrin Delta Ketone Behavior
Application of Environmental Fate and Transport Models
Environmental fate and transport models are mathematical tools used to simulate the movement and transformation of chemicals in the environment. For a compound like Endrin (B86629) delta-ketone, which belongs to the class of organochlorine pesticides, several types of models are applicable. These models utilize the physicochemical properties of a substance to predict its partitioning among environmental compartments such as air, water, soil, and biota.
Multimedia Fugacity Models: These models, such as the Quantitative Water, Air, Sediment Interaction (QWASI) model, are particularly useful for persistent organic pollutants (POPs). researchgate.net They operate on the principle of fugacity, or the "escaping tendency" of a chemical from a particular phase. ulisboa.pt The environment is divided into interconnected compartments, and by using properties like the octanol-water partition coefficient (Kow), vapor pressure, and water solubility, the model predicts the equilibrium distribution of the chemical. Given the very high estimated log Kow of Endrin delta-ketone (approximately 4.99), these models would predict its strong adsorption to soil particles and sediment, making it largely immobile in these media. cdc.gov This aligns with observations that the parent compound, Endrin, also adsorbs strongly to soil and sediment. cdc.gov
Atmospheric Transport Models: While Endrin delta-ketone has low volatility, long-range atmospheric transport is a known distribution pathway for many organochlorine pesticides. mdpi.com These models simulate the movement of chemicals in the atmosphere, accounting for deposition and degradation. Although specific atmospheric studies on the ketone are lacking, models developed for parent compounds like Endrin can be adapted. They help explain how these persistent substances can be found in remote ecosystems far from their original sources.
Water Quality and Hydrodynamic Models: In aquatic systems, models are used to predict the concentration and movement of contaminants. For Endrin delta-ketone, its low water solubility and high affinity for organic matter mean that it is expected to partition heavily from the water column to suspended solids and bed sediment. Models can simulate these partitioning processes, as well as potential degradation and burial in sediments. A key output of such models for Endrin delta-ketone would be the prediction of high bioconcentration factors (BCF) in aquatic organisms, a consequence of its high lipophilicity. The estimated BCF value for Endrin delta-ketone is around 3,500, indicating a significant potential for bioaccumulation. cdc.gov
The table below summarizes key physicochemical properties for Endrin and its delta-ketone metabolite, which are essential inputs for these environmental models.
| Property | Endrin | Endrin delta-ketone (Estimated) | Significance in Environmental Modeling |
| Molecular Formula | C₁₂H₈Cl₆O | C₁₂H₈Cl₆O | Basic identifier for the substance. |
| Log Kow | 5.34 - 5.6 | 4.99 | High values indicate a strong tendency to partition into organic matter (soil, sediment) and lipids (biota), leading to low mobility in water and high bioaccumulation potential. cdc.gov |
| Water Solubility | 0.25 mg/L | Very low | Limits the concentration in the dissolved phase in aquatic systems, promoting partitioning to solid phases. |
| Henry's Law Constant | 4.0x10⁻⁷–5.4x10⁻⁷ atm-m³/mol | 2.02x10⁻⁸ atm-m³/mol | Low values suggest the compound will not readily volatilize from water, indicating longer residence times in aquatic systems. cdc.gov |
| Soil Adsorption Coefficient (Koc) | 34,000 | 5,500 - 90,000 | Very high values confirm that the compound will be virtually immobile in soil and sediment. cdc.gov |
Development and Refinement of Predictive Algorithms for Distribution and Persistence
Predictive algorithms are the engines within environmental fate models. Continuous refinement of these algorithms improves the accuracy of predictions for compounds like Endrin delta-ketone, particularly where experimental data is limited.
Partitioning Algorithms: Early algorithms for predicting sorption to soil and sediment relied on a simple linear relationship between the organic carbon content of the solid phase (foc) and the compound's octanol-water partition coefficient (Kow). However, for strongly sorbing compounds, this can be an oversimplification. More refined algorithms now incorporate the quality of the organic matter and, importantly, the role of black carbon (soot). Black carbon has been shown to be a key factor in the retention of persistent organic pollutants in sediments, and its inclusion can significantly improve model accuracy for compounds like Endrin delta-ketone. researchgate.net
Degradation and Persistence Algorithms: Predicting the persistence of a chemical requires estimating its degradation rates. For data-poor compounds, Quantitative Structure-Activity Relationship (QSAR) models are invaluable. nih.govnih.gov QSARs are predictive models that correlate the molecular structure of a chemical with its properties, such as its susceptibility to biodegradation. researchgate.net By analyzing the structural features of Endrin delta-ketone, QSARs can estimate its half-life in various media, providing a crucial parameter for fate models in the absence of experimental degradation studies. mdpi.comnih.gov The development of large databases and sophisticated machine learning techniques has continually improved the predictive power of QSAR models for environmental endpoints. semanticscholar.org
Bioaccumulation Algorithms: While the bioconcentration factor (BCF) can be estimated from Kow, more advanced algorithms model bioaccumulation using fugacity-based food web models. These models consider the organism's diet, respiration, and metabolism, providing a more dynamic and realistic prediction of contaminant concentrations up the food chain. ulisboa.pt For a substance like Endrin delta-ketone with a high BCF, these refined models are critical for accurately assessing the risk to fish, birds, and other wildlife.
The table below highlights the evolution of these predictive algorithms.
| Algorithm Type | Early Approach | Refined Approach | Relevance for Endrin delta-ketone |
| Soil/Sediment Partitioning | Linear models based on organic carbon content (foc) and Kow. | Non-linear models incorporating organic matter quality and black carbon sorption. researchgate.net | Improves prediction of its high immobility in soils and sediments. |
| Degradation/Persistence | Use of surrogate data or simple first-order decay constants. | QSAR and machine learning models to predict biodegradation rates from molecular structure. nih.govsemanticscholar.org | Essential for estimating persistence when direct experimental data is unavailable. |
| Bioaccumulation | BCF estimated from linear relationship with Kow. | Fugacity-based food web models considering trophic transfer, metabolism, and growth dilution. ulisboa.pt | Provides more accurate risk assessment for wildlife due to its high bioaccumulation potential. |
Integration of Analytical Monitoring Data with Computational Modeling Outputs
The integration of real-world monitoring data with model outputs is a critical feedback loop for improving predictive accuracy. This process involves model calibration, validation, and application for risk assessment. nih.gov
Model Calibration and Validation: Calibration is the process of adjusting model parameters to make the model's predictions match observed data. Validation involves testing the calibrated model against an independent dataset. nih.gov Although monitoring data for Endrin delta-ketone is sparse, it has been detected in environmental media at hazardous waste sites. epa.govcdc.gov These data points, however limited, are invaluable. They can be used to calibrate fate and transport models to predict the potential migration of the compound from these contaminated sites, for example, estimating its movement in local soil or leaching potential over time.
Data Assimilation and Source Apportionment: Where monitoring is ongoing, data can be assimilated into models to provide more dynamic and updated forecasts of environmental concentrations. Furthermore, the combination of modeling and monitoring can help in source apportionment. By comparing the spatial patterns of predicted concentrations with measured levels, it may be possible to distinguish between historical sources (e.g., agricultural use of Endrin) and ongoing releases from point sources like waste sites.
Knowledge Gaps and Future Research Directions in Endrin Delta Ketone Environmental Science
Comprehensive Studies on the Direct Environmental Degradation Pathways of Endrin (B86629) Delta Ketone (beyond its formation from endrin)
Current scientific literature extensively covers the transformation of endrin into endrin delta-ketone. This process occurs abiotically under the influence of sunlight and heat, and also through microbial degradation, particularly in anaerobic conditions. inchem.orgwho.intinchem.org For instance, in intense summer sunlight, approximately 50% of endrin can be isomerized to delta-ketoendrin within seven days. inchem.org
However, a significant knowledge gap exists regarding the subsequent environmental fate of endrin delta-ketone itself. There is a notable lack of studies focusing on its direct degradation pathways. Research is needed to determine if, and how, endrin delta-ketone is broken down in various environmental compartments like soil, sediment, and water. One study noted that biochar soil amendments, while effective for some contaminants, did not substantially degrade endrin ketone, suggesting its high persistence. nsf.gov Future research should investigate potential biotic and abiotic degradation mechanisms, identify any resulting transformation products, and calculate degradation half-lives under different environmental conditions. Understanding these pathways is fundamental to predicting the compound's persistence and long-term environmental impact.
Development of Novel and Highly Sensitive Analytical Techniques for Ultra-Trace Detection
The detection of endrin delta-ketone is often included in multi-residue methods for organochlorine pesticides. inchem.org Techniques such as gas chromatography with micro-electron capture detection (GC-μECD) and gas chromatography-mass spectrometry (GC/MS) are commonly employed. researchgate.netepa.gov A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed and validated for analyzing endrin and endrin delta-ketone in complex fatty food matrices like meat, eggs, and milk. researchgate.netnih.gov
Despite these advances, there is a continuous need for novel and more sensitive analytical techniques capable of ultra-trace detection. The limits of quantification of current methods, while sufficient for food safety monitoring, may not be adequate for detecting the very low concentrations expected in remote environmental samples or for studying subtle transport dynamics. researchgate.net Future research should focus on developing methods with lower detection limits to support studies on the global distribution and background levels of endrin delta-ketone in matrices such as air, water, and ice cores from pristine regions.
| Analytical Method | Matrix | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |
| Modified QuEChERS | Chicken, Pork, Beef, Egg, Milk | GC-μECD | 0.003 mg/kg | 0.01 mg/kg | researchgate.netnih.gov |
| Gas Chromatography | General | Electron Capture Detector (ECD) | 0.005 mg/kg (in plant extracts) | Not Specified | inchem.org |
| EPA Method 8081B | Solid Waste | GC-ECD or GC/MS | Not Specified | Not Specified | epa.gov |
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Investigation of Long-Term Environmental Sequestration, Remobilization, and Bioavailability
A critical uncertainty in the environmental risk assessment of endrin delta-ketone is its long-term behavior in soil and sediments. The parent compound, endrin, is known for its high persistence, with a soil half-life that can exceed 10 years, and its tendency to bind strongly to soils with high organic matter content. inchem.orgepa.govpic.int It is plausible that endrin delta-ketone shares these characteristics. One study noted that endrin ketone's presence was associated with gravel, which may suggest high persistence and low degradability. frontiersin.org
However, a stark knowledge gap exists, with multiple sources stating that no studies could be found on the environmental transport or partitioning of endrin delta-ketone. nih.govcdc.gov Future research must investigate the sequestration of this compound in soil and sediment matrices. Key questions include how strongly it binds to different soil types (Koc), its potential for remobilization due to changes in environmental conditions (e.g., flooding, dredging), and its bioavailability to benthic organisms and plants. itrcweb.org Studies on its uptake by soil invertebrates and plants from historically contaminated soils are needed to understand its entry into terrestrial food webs. cdc.gov
Global Distribution and Atmospheric Transport Dynamics in Remote and Untested Regions
While endrin delta-ketone has been detected in specific locations, such as at hazardous waste sites and in a small fraction of food samples, its global distribution remains largely unknown. epa.govnih.govcdc.gov The parent compound, endrin, is known to undergo long-range atmospheric transport, which is the primary mechanism for its distribution to remote areas. epa.gov Given the persistence of endrin delta-ketone, it is conceivable that it too is subject to atmospheric transport, either as a particle-bound contaminant or through the transport and subsequent transformation of endrin.
There is a clear lack of data on the presence of endrin delta-ketone in remote and previously untested regions, such as the Arctic, Antarctica, or the open ocean. nih.govcdc.gov Research efforts are needed to monitor for this compound in air, water, and biota in these pristine environments. Such studies would help to establish the extent of its global contamination, identify potential accumulation zones, and provide crucial data for modeling its long-range transport dynamics.
Elucidation of Environmental Interactions with Emerging Contaminants and Microplastics
The modern environment is a complex mixture of legacy pollutants, like endrin delta-ketone, and a host of emerging contaminants, including pharmaceuticals, personal care products, and microplastics. researchgate.net Microplastics are of particular concern as they can act as vectors, adsorbing persistent organic pollutants and transporting them through aquatic and terrestrial ecosystems. researchgate.net
A significant knowledge gap exists regarding the specific interactions between endrin delta-ketone and these emerging contaminants. While one study in a tropical tourist location examined the co-occurrence of various organochlorine pesticides in sediments, specific interaction studies are lacking. frontiersin.org Future research should investigate the sorption-desorption kinetics of endrin delta-ketone onto different types of microplastics. Furthermore, toxicological studies are needed to determine if the co-exposure of organisms to endrin delta-ketone and other contaminants results in additive, synergistic, or antagonistic effects. Understanding these interactions is essential for assessing the true ecological risk in a multi-pollutant world.
Q & A
Q. What analytical techniques are recommended for quantifying Endrin delta ketone in environmental samples, and how should degradation products be accounted for?
- Methodological Guidance : Use gas chromatography-mass spectrometry (GC/MS) with protocols aligned with EPA Method 625.1 and 821-R-16-006. These methods require measuring degradation products (e.g., Endrin aldehyde and ketone) to calculate the percentage breakdown of Endrin using the formula:
% breakdown = [Σ(degradation peak areas) / Σ(all peak areas)] × 100. - Data Considerations : Include degradation control criteria (e.g., maximum allowable breakdown percentages) to ensure analytical accuracy, as outlined in EPA documentation .
Q. How can researchers design sampling protocols to assess this compound contamination in freshwater ecosystems?
- Experimental Design : Prioritize regions with historical pesticide use or agricultural runoff. For example, studies in Turkey’s Küçük Menderes River detected Endrin ketone concentrations ranging from 41 to 56 ng/L, highlighting the need for stratified sampling across seasons and sediment layers .
- Quality Control : Collect triplicate samples and include blank controls to mitigate cross-contamination, especially given the compound’s persistence in sediments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Regulatory Compliance : Classify the compound under UN transport guidelines as “TOXIC SOLID, ORGANIC, N.O.S.” (UN 2811) and adhere to Category II packaging standards for hazardous materials .
- Practical Measures : Use fume hoods, chemical-resistant gloves, and secondary containment for waste disposal to minimize exposure risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported this compound concentrations across geographic regions?
- Case Analysis : Compare data from Turkey’s Küçük Menderes River (41–56 ng/L) with regions like Denasu River (ND–20 ng/L) to identify factors influencing variability, such as historical pesticide application, soil organic content, or degradation rates .
- Methodological Adjustments : Standardize extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction) and validate results via interlaboratory comparisons to reduce methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
